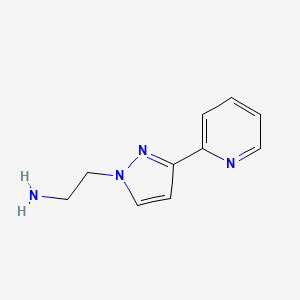![molecular formula C14H20Cl2N4 B1406769 4-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine dihydrochloride CAS No. 1992996-26-5](/img/structure/B1406769.png)
4-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine dihydrochloride
Übersicht
Beschreibung
The compound “4-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine dihydrochloride” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Molecular Structure Analysis
Imidazole is amphoteric in nature, showing both acidic and basic properties. It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Research Applications
Cytochrome P450 Enzyme Inhibition
Heterocyclic compounds, including imidazole and pyridine derivatives, are potent and selective inhibitors of Cytochrome P450 isoforms. These inhibitors are crucial in studying drug metabolism and predicting drug-drug interactions by deciphering the involvement of specific CYP isoforms in the metabolism of various drugs. The selectivity of these inhibitors plays a critical role in the effective assessment of potential interactions and the safe development of new pharmaceuticals (Khojasteh et al., 2011).
P38α MAP Kinase Inhibition
Tri- and tetra-substituted imidazole scaffolds are known as selective inhibitors of the p38 MAP kinase, which is responsible for the release of proinflammatory cytokines. These compounds demonstrate significant potential in the design and synthesis of new drugs aimed at inflammatory diseases. The specificity of these inhibitors towards the ATP pocket of the kinase underscores their importance in developing targeted therapies with improved potency and selectivity (Scior et al., 2011).
Antibacterial Agents
Imidazopyridine-based derivatives are highlighted for their potential in combating multi-drug resistant bacterial infections. Fused pyridines, including those with imidazole structures, are reported to exhibit a wide range of pharmacological activities, such as antibacterial, antifungal, and antiprotozoal properties. The structural diversity of these compounds allows for the tuning of their antibacterial activity, making them promising candidates for novel antibiotic agents (Sanapalli et al., 2022).
Catalysis and Organic Synthesis
Heterocyclic compounds play a vital role in organic synthesis and catalysis, offering a broad array of functionalities and reactivities. The diversity of heterocyclic N-oxide molecules, including those derived from pyridine and imidazole, showcases their utility in forming metal complexes, designing catalysts, and facilitating asymmetric synthesis. These properties are crucial for advancing organic synthesis methodologies and developing novel compounds with significant biological activities (Li et al., 2019).
Eigenschaften
IUPAC Name |
4-[(2-piperidin-4-ylimidazol-1-yl)methyl]pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4.2ClH/c1-5-15-6-2-12(1)11-18-10-9-17-14(18)13-3-7-16-8-4-13;;/h1-2,5-6,9-10,13,16H,3-4,7-8,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKUBTQKFIQQNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC=CN2CC3=CC=NC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B1406686.png)
![3-ethyl-6-methylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1406687.png)

![C-[5-(5'-(Trifluoromethyl)pyridin-2'-yl)-[1,2,4]oxadiazol-3-yl]methylammonium trifluorocetate](/img/structure/B1406692.png)
![(6-{4-[(4-Chloro-phenyl)-hydrazonomethyl]-phenyl}-4-trifluoromethyl-pyridin-2-yl)-dimethyl-amine](/img/structure/B1406694.png)
![N'-[1-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-N-methyl-hydrazinecarboxylic acid ethyl ester](/img/structure/B1406695.png)
![{[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride](/img/structure/B1406696.png)

![6-chloro-3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1406698.png)
![4,7-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1406704.png)


![[1-(Ethoxymethyl)cyclopropyl]amine hydrochloride](/img/structure/B1406708.png)
